molecular formula C17H17ClO B3023855 4'-Chloro-3-(2,5-dimethylphenyl)propiophenone CAS No. 898753-39-4

4'-Chloro-3-(2,5-dimethylphenyl)propiophenone

Cat. No.: B3023855
CAS No.: 898753-39-4
M. Wt: 272.8 g/mol
InChI Key: GIEZBHZHQHFROA-UHFFFAOYSA-N
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Description

4'-Chloro-3-(2,5-dimethylphenyl)propiophenone (CAS 898753-39-4) is a high-purity chemical compound offered for research and development purposes. This propiophenone derivative has a molecular formula of C 17 H 17 ClO and a molecular weight of 272.77 g/mol [ 1 ]. It is characterized by a predicted boiling point of 417.3±33.0 °C and a predicted density of 1.124±0.06 g/cm 3 [ 1 ]. As a specialized organic building block, this compound is part of a class of chemicals frequently utilized in synthetic chemistry and pharmaceutical research for constructing more complex molecular architectures. Researchers value this compound for its specific aromatic substitution pattern, which can be used to study structure-activity relationships or to create novel compounds with targeted properties. It is strictly intended for use in a controlled laboratory environment by qualified personnel. Warning: This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or animal use. The buyer assumes all responsibility for confirming the product's identity and/or purity before use and for ensuring compliance with all applicable local, state, national, and international regulations.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO/c1-12-3-4-13(2)15(11-12)7-10-17(19)14-5-8-16(18)9-6-14/h3-6,8-9,11H,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEZBHZHQHFROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644734
Record name 1-(4-Chlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898753-39-4
Record name 1-(4-Chlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3-(2,5-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This method uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: 4-chlorobenzoyl chloride and 2,5-dimethylbenzene.

    Catalyst: Aluminum chloride (AlCl3).

    Solvent: Dichloromethane (CH2Cl2) or another suitable organic solvent.

    Reaction Conditions: The reaction mixture is stirred at low temperature (0-5°C) to control the exothermic reaction, followed by gradual warming to room temperature.

Industrial Production Methods

In an industrial setting, the production of 4’-Chloro-3-(2,5-dimethylphenyl)propiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3-(2,5-dimethylphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4’-Chloro-3-(2,5-dimethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Chloro-3-(2,5-dimethylphenyl)propiophenone depends on its chemical structure and the specific reactions it undergoes. The chloro and methyl groups influence the compound’s reactivity and interactions with other molecules. For example, the chloro group can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation.

Comparison with Similar Compounds

Structural Analogues with Chlorine and Methyl Substituents

Compounds with chlorine and methyl substituents on the phenyl rings exhibit variations in activity and properties based on substituent positions and electronic effects.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Propiophenone Ring) Substituents (Phenyl Group) Density (g/cm³) Boiling Point (°C)
4'-Chloro-3-(2,5-dimethylphenyl)propiophenone C₁₇H₁₇ClO 272.77 4'-Cl 2,5-dimethyl N/A N/A
3-(4-Chlorophenyl)-2',4'-dichloropropiophenone C₁₅H₁₁Cl₃O 313.61 2',4'-Cl₂ 4-Cl N/A N/A
2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone C₁₇H₁₆Cl₂O 307.21 2',5'-Cl₂ 3,4-dimethyl 1.206 429.5

Key Observations :

  • Chlorine Substitution: Additional chlorine atoms (e.g., 2',4'-dichloro in ) increase molecular weight and polarity compared to mono-chloro derivatives.
  • Methyl vs.

Analogues with Methoxy Substituents

Methoxy-substituted derivatives highlight the role of electron-donating groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Propiophenone Ring) Substituents (Phenyl Group) Melting Point (°C) Boiling Point (°C)
4'-Chloro-3-(3-methoxyphenyl)propiophenone C₁₆H₁₅ClO₂ 274.74 4'-Cl 3-methoxy N/A 421.2 (predicted)
4'-Chloro-3-(4-methoxyphenyl)propiophenone C₁₆H₁₅ClO₂ 274.74 4'-Cl 4-methoxy 64–65 421.2 (predicted)

Key Observations :

  • Positional Effects : Para-methoxy derivatives () exhibit higher melting points than meta-substituted analogues (), suggesting improved crystallinity.

Data Tables and Research Findings

Table 1: Comparative Physicochemical Properties

Property This compound 2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone 4'-Chloro-3-(4-methoxyphenyl)propiophenone
Molecular Weight 272.77 307.21 274.74
Density N/A 1.206 1.173 (predicted)
Boiling Point N/A 429.5 421.2 (predicted)
Key Substituents 4'-Cl, 2,5-dimethylphenyl 2',5'-Cl₂, 3,4-dimethylphenyl 4'-Cl, 4-methoxyphenyl

Biological Activity

4'-Chloro-3-(2,5-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H17ClO and a molecular weight of approximately 272.77 g/mol. This compound features a chloro group at the para position and a dimethyl-substituted phenyl group, which contribute to its unique biological activity and reactivity in various chemical processes. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural characteristics of this compound include:

  • Chloro Group : Enhances reactivity and may influence biological interactions.
  • Dimethylphenyl Group : Affects lipophilicity and potential binding interactions with biological targets.
Property Value
Molecular FormulaC17H17ClO
Molecular Weight272.77 g/mol
Chloro Group PositionPara
Dimethyl Group PositionMeta

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on structurally related compounds have shown effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL), comparable to last-resort antibiotics like vancomycin .

The specific mechanisms by which these compounds exert their antimicrobial effects often involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Potential Therapeutic Applications

The biological activity of this compound suggests potential applications in pharmaceuticals. Its structural analogs have been investigated for their roles as:

  • Antineoplastic Agents : Certain derivatives have shown promise in inhibiting histone deacetylases (HDACs), which are crucial targets in cancer therapy .
  • Antibacterial Agents : The compound's ability to combat resistant bacterial strains positions it as a candidate for developing new antibiotics .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

  • Synthesis and Evaluation :
    • A study synthesized various derivatives to assess their biological activities, particularly against resistant bacterial strains. The results demonstrated that modifications to the structure could enhance antimicrobial efficacy while reducing toxicity to mammalian cells.
  • In Vitro Studies :
    • In vitro assays revealed that certain derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications .
  • Mechanistic Insights :
    • Investigations into the mechanisms of action showed that some compounds could induce apoptosis in cancer cells through caspase activation pathways, highlighting their potential as anticancer agents .

Q & A

Q. What synthetic routes are commonly employed for 4'-Chloro-3-(2,5-dimethylphenyl)propiophenone?

The compound is typically synthesized via Friedel-Crafts acylation, where a chloro-substituted propiophenone derivative reacts with 2,5-dimethylbenzene. Key steps include:

  • Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are used to activate the acyl chloride intermediate.
  • Solvent optimization : Non-polar solvents (e.g., dichloromethane) enhance electrophilic substitution efficiency.
  • Substituent effects : Steric hindrance from the 2,5-dimethylphenyl group may necessitate elevated temperatures (80–120°C) .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chloro and methyl groups). Coupling patterns in aromatic regions resolve ortho/meta/para arrangements .
  • HPLC-MS : Validates purity (>95%) and detects trace impurities using C18 columns with acetonitrile/water gradients .
  • Melting point analysis : Confirms crystallinity and batch consistency (typical range: 120–125°C) .

Q. What are the stability considerations for storing this compound?

  • Light sensitivity : Store in amber vials to prevent photodegradation.
  • Moisture control : Use desiccants (silica gel) in airtight containers.
  • Temperature : Long-term storage at –20°C minimizes thermal decomposition .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Waste disposal : Segregate halogenated waste and collaborate with certified disposal agencies .

Advanced Research Questions

Q. How can reaction yield be optimized in Friedel-Crafts synthesis of this compound?

  • Catalyst recycling : FeCl₃ can be reused up to three times with minimal activity loss.
  • Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 6 hours) and improves yield by 15–20%.
  • Substituent tuning : Electron-donating groups (e.g., methyl) enhance electrophilic substitution but require precise stoichiometry to avoid byproducts .

Q. How to resolve discrepancies in NMR data caused by steric effects?

  • NOESY experiments : Identify spatial proximity of methyl and chloro groups to confirm substituent orientation.
  • Variable-temperature NMR : Reduces signal broadening caused by restricted rotation in the 2,5-dimethylphenyl group .

Q. What strategies identify synthetic impurities in this compound?

  • HPLC with impurity markers : Use reference standards (e.g., 4-chlorobenzophenone derivatives) to quantify byproducts like unreacted propiophenone precursors .
  • LC-QTOF-MS : High-resolution mass spectrometry detects impurities at <0.1% levels via exact mass matching .

Q. How to design accelerated stability studies under varying conditions?

  • Temperature stress : Incubate samples at 40°C, 60°C, and 80°C for 1–3 months. Monitor degradation via HPLC.
  • pH stability : Test solubility and decomposition in buffers (pH 3–10) to simulate biological environments.
  • Arrhenius modeling : Predict shelf life by extrapolating degradation kinetics to ambient conditions .

Q. How to evaluate bioactivity in in vitro models?

  • Enzyme inhibition assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
  • Cell viability assays : Treat cancer cell lines (e.g., MCF-7) and measure IC₅₀ via MTT assays. Compare with structurally similar propiophenones .

Q. How to address contradictions in spectral data between batches?

  • Batch-to-batch reproducibility : Standardize reaction conditions (e.g., cooling rate during crystallization).
  • Dynamic light scattering (DLS) : Assess particle size distribution to rule out polymorphism.
  • X-ray crystallography : Resolve absolute configuration if chiral centers are present .

Q. How to assess environmental impact through biodegradation studies?

  • OECD 301F test : Measure biodegradation in activated sludge over 28 days. Monitor chloride release via ion chromatography.
  • Ecotoxicology : Evaluate Daphnia magna mortality (LC₅₀) and algal growth inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4'-Chloro-3-(2,5-dimethylphenyl)propiophenone
Reactant of Route 2
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4'-Chloro-3-(2,5-dimethylphenyl)propiophenone

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